N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide
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Overview
Description
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide is a complex organic compound that features an indole moiety and a pyrazolidine ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities . This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide typically involves the condensation of an indole derivative with a pyrazolidine carboxamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, which are common due to the electron-rich nature of the indole system. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways . The exact mechanism can vary depending on the specific application and target. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
- Indole-3-acetic acid
- Tryptamine derivatives
- Pyrazolidine carboxamides
This detailed article provides a comprehensive overview of N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C16H21N5O/c1-10(2)14-7-15(20-19-14)16(22)21-18-9-11-8-17-13-6-4-3-5-12(11)13/h3-6,8-10,14-15,17,19-20H,7H2,1-2H3,(H,21,22)/b18-9+ |
InChI Key |
QEPZQOBFYHEYTQ-GIJQJNRQSA-N |
Isomeric SMILES |
CC(C)C1CC(NN1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C1CC(NN1)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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